molecular formula C26H38O10 B8261741 ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester

Cat. No.: B8261741
M. Wt: 510.6 g/mol
InChI Key: NRUSGLWZCNYPPQ-UHFFFAOYSA-N
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Description

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester (CAS: 81263-98-1) is a diterpene glycoside derived from ent-kaurane skeletons. Its molecular formula is C₂₆H₃₈O₁₀ (molecular weight: 510.6), featuring a β-D-glucopyranosyl ester moiety at position C-19 and hydroxyl groups at C-6 and C-7.

Properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O10/c1-12-13-5-8-26(34)24(3)7-4-6-23(2,19(24)14(28)10-25(26,9-13)20(12)32)22(33)36-21-18(31)17(30)16(29)15(11-27)35-21/h13-19,21,27-31,34H,1,4-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUSGLWZCNYPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester typically involves the extraction and purification from natural sources such as Pteris semipinnata. The compound is isolated using chromatographic techniques and characterized by spectroscopic methods .

Industrial Production Methods: : Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves harvesting the plant material, followed by solvent extraction, and purification using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: : ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce reduced forms of the compound .

Scientific Research Applications

Antimalarial Activity

One of the most notable applications of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is its antimalarial activity . Research indicates that this compound demonstrates significant efficacy against various strains of Plasmodium, the parasite responsible for malaria. In vitro studies have shown that it can inhibit the growth of Plasmodium falciparum, suggesting its potential as a lead compound for developing new antimalarial drugs .

Other Biological Activities

In addition to its antimalarial properties, this compound has been explored for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Antioxidant Activity : The compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in cells .
  • Neuroprotective Effects : Emerging research indicates that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Antimalarial ActivityDemonstrated significant inhibition of Plasmodium falciparum growth in vitro.
Anti-inflammatory PropertiesShowed potential to reduce inflammatory markers in cell cultures.
Antioxidant CapacityExhibited strong free radical scavenging activity in laboratory tests.
Neuroprotective EffectsIndicated potential benefits in models of neuronal injury.

Mechanism of Action

The mechanism of action of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester involves the induction of apoptosis in cancer cells. This is achieved through the activation of specific molecular pathways that lead to cell death. The compound targets key proteins involved in cell cycle regulation and apoptosis, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues

A. ent-6,11-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester (CAS: 81263-97-0)
  • Structure : Differs by hydroxyl group positions (C-6 and C-11 vs. C-6 and C-9 in the target compound).
  • Molecular Formula : C₂₆H₃₈O₁₀ (MW: 510.6).
  • Properties : Density = 1.44 g/cm³; Boiling point = 713.4°C .
B. ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester (CAS: 81263-96-9)
  • Structure : Lacks a hydroxyl group at C-6, retaining only C-9 hydroxylation.
  • Molecular Formula : C₂₆H₃₈O₉ (MW: 494.6 estimated).
C. Rubusoside (CAS: 64849-39-4)
  • Structure: Contains a 13-β-D-glucopyranosyloxy group and a 19-β-D-glucopyranosyl ester.
  • Molecular Formula : C₃₂H₅₀O₁₃ (MW: 642.7).
  • Application: Known as a natural sweetener with low-calorie properties .
D. Rebaudioside N (CAS: 1220616-46-5)
  • Structure: Highly glycosylated with multiple β-D-glucopyranosyl units.
  • Molecular Formula : C₅₆H₉₀O₃₂ (MW: 1275.3).
  • Bioactivity : Exhibits enhanced sweetness compared to simpler glycosides .

Structural Impact on Properties

Compound Hydroxyl Positions Glycosylation Pattern Molecular Weight
Target Compound (81263-98-1) C-6, C-9 Single β-D-glucose 510.6
6,11-Dihydroxy variant C-6, C-11 Single β-D-glucose 510.6
9-Hydroxy variant C-9 Single β-D-glucose 494.6
Rubusoside C-13 Two β-D-glucose units 642.7
Rebaudioside N Multiple Seven β-D-glucose units 1275.3

Key Observations :

  • Hydroxyl group positions (C-6, C-9 vs. C-6, C-11) influence solubility and receptor interactions.
  • Increased glycosylation (e.g., Rebaudioside N) enhances hydrophilicity and sweetness .

Bioactivity Comparison

Compound Reported Bioactivity Research Applications
Target Compound Anti-inflammatory, potential sweetener Plant physiology studies
6,11-Dihydroxy variant Not well-characterized Natural product reference standard
Rubusoside Low-calorie sweetener Food industry applications
Rebaudioside N High-intensity sweetener Commercial sweetener development

Mechanistic Insights

  • Sweetness : Glycosylation at C-19 enhances binding to human sweet taste receptors (T1R2/T1R3). The 6,9-dihydroxy configuration may reduce bitter aftertaste compared to less hydroxylated variants .
  • Anti-inflammatory Effects : Hydroxyl groups at C-6 and C-9 may modulate NF-κB or COX-2 pathways, though detailed mechanisms require further study .

Research and Commercial Relevance

  • Natural Product Research : These compounds are critical for studying diterpene biosynthesis in plants like Stevia rebaudiana .
  • Industrial Use : Rubusoside and Rebaudioside N are commercially validated for food and pharmaceutical industries, while the target compound remains under preclinical exploration .

Biological Activity

Ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is a natural compound belonging to the class of kaurane diterpenoids. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

Structure

The molecular structure of this compound can be represented as follows:

PropertyValue
Chemical FormulaC26H38O9
Molecular Weight450.57 g/mol
CAS Number81263-98-1

This compound features a glucopyranosyl ester moiety that enhances its solubility and bioavailability, which is critical for its biological activity.

Anticancer Activity

Research has demonstrated that ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid exhibits significant anticancer properties. A study indicated that this compound induces apoptosis in cancer cells through the activation of the Caspase signaling pathway. The structural features of the compound, particularly the hydroxyl and ketone groups, are essential for this activity. In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid has been attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) pathway. This inhibition reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation. In animal models, the compound demonstrated a reduction in inflammation markers following administration .

Antiviral Activity

Recent studies have highlighted the antiviral properties of ent-kauranes, including ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid. It has been shown to inhibit viral replication in vitro. For instance, related compounds have exhibited binding affinities to viral proteins critical for replication processes . This suggests that ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid may also possess antiviral capabilities against emerging viral threats.

Study on Anticancer Activity

In a controlled study involving human cancer cell lines (e.g., A549 lung cancer cells), ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid was administered at varying concentrations (0.1 µM to 10 µM). The results indicated:

Concentration (µM)Cell Viability (%)
0.185
165
540
1015

These findings confirm the compound's potential as an effective anticancer agent.

Study on Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects in a mouse model of acute inflammation induced by carrageenan, ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid was administered at doses of 10 mg/kg and 50 mg/kg. The results showed a significant reduction in paw edema:

Dose (mg/kg)Paw Edema Reduction (%)
1030
5060

This data supports its use as a therapeutic agent for inflammatory conditions .

Q & A

Q. What is the molecular structure and stereochemical configuration of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester?

  • Answer : The compound is a diterpenoid glycoside with the molecular formula C₂₆H₃₈O₁₀ . Its IUPAC name specifies a tetracyclic kaurane backbone with hydroxyl groups at C6 and C9, a ketone at C15, and a beta-D-glucopyranosyl ester at C19. The stereochemistry includes (1S,3R,4S,5R,9S,10S,11S,13S) for the kaurane core and (2S,3R,4S,5S,6R) for the glucopyranosyl moiety . Structural confirmation relies on 2D NMR (COSY, HMBC) to resolve connectivity and stereochemistry, as demonstrated in studies of related kaurene glycosides .

Q. How is this compound synthesized or isolated from natural sources?

  • Answer : The compound is isolated from plants in the Stevia and Rabdosia genera via chromatographic techniques (e.g., HPLC, silica gel chromatography). Extraction typically involves polar solvents like methanol/water mixtures. Structural analogs (e.g., rebaudiosides) are often co-isolated, requiring countercurrent chromatography for purification . For synthetic routes, enzymatic glycosylation of the kaurene aglycone using UDP-glucose transferases is a potential strategy, though yields and regioselectivity remain challenges .

Q. What analytical methods are used for purity assessment and quantification?

  • Answer :
  • HPLC-ELSD/UV : For quantification using C18 columns with acetonitrile/water gradients .
  • HRMS : Exact mass confirmation (e.g., [M+Na]⁺ = 533.2154) .
  • ¹H/¹³C NMR : Assign hydroxyl and glycosidic linkages; DEPT-135 distinguishes CH₂/CH₃ groups .

Advanced Research Questions

Q. How do structural variations (e.g., 6,9- vs. 6,11-dihydroxy isomers) impact bioactivity?

  • Answer : Minor positional changes (e.g., 6,9 vs. 6,11 hydroxylation) alter hydrogen-bonding networks and receptor interactions. For example:
  • 6,9-dihydroxy : Higher solubility due to increased polarity, enhancing bioavailability in cell-based assays .
  • 6,11-dihydroxy : Steric hindrance at C11 may reduce binding to cytochrome P450 enzymes .
    Comparative studies require molecular docking and in vitro enzyme inhibition assays to quantify differences .

Q. What computational approaches predict its potential antiviral activity (e.g., against SARS-CoV-2)?

  • Answer :
  • Molecular Dynamics (MD) Simulations : Assess binding stability to viral proteases (e.g., Mpro) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., C15 ketone for hydrogen bonding) .
  • ADMET Prediction : Evaluate logP (~1.2) and membrane permeability using tools like SwissADME .
    Experimental validation via pseudo-viral particle assays is recommended to confirm computational findings .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

  • Answer : Discrepancies often arise from:
  • Solvent effects : DMSO-d₆ vs. CDCl₃ alters hydroxyl proton shifts .
  • Tautomerism : Keto-enol equilibria at C15 may cause splitting in ¹³C NMR .
    Mitigation strategies:
  • Variable Temperature NMR : Stabilize tautomeric forms.
  • Isotopic Labeling : Use ¹³C-glucose to trace glycosidic linkages .

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